Product packaging for N-Boc-9-azabicyclo[3.3.1]nonan-3-one(Cat. No.:CAS No. 512822-27-4)

N-Boc-9-azabicyclo[3.3.1]nonan-3-one

Cat. No.: B1521800
CAS No.: 512822-27-4
M. Wt: 239.31 g/mol
InChI Key: YEKYAQUJESJBFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Systematic Nomenclature and IUPAC Conventions

The compound adheres to IUPAC naming conventions for bicyclic systems. Its full systematic name is tert-butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate , reflecting the following structural features:

  • Bicyclo[3.3.1]nonane core : A fused bicyclic framework with two seven-membered rings bridged by a single carbon atom.
  • Bridgehead functionalization : A ketone group at position 3 and a Boc-protected amine at position 9.

Alternative nomenclature includes:

  • This compound (commonly used in synthetic chemistry)
  • tert-butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate (PubChem CID 45790088)

Key identifiers :

Property Value
Molecular formula C₁₃H₂₁NO₃
CAS registry number 512822-27-4
SMILES notation CC(C)(C)OC(=O)N1C2CCCC1CC(=O)C2
InChIKey YEKYAQUJESJBFI-UHFFFAOYSA-N

Molecular Geometry and Bicyclic Framework Analysis

The bicyclo[3.3.1]nonane system consists of two fused seven-membered rings (bridgehead positions at C-1, C-5, and C-9). The nitrogen atom at C-9 adopts a bridgehead position, contributing to the compound’s strained yet stable geometry.

Key geometric features :

  • Bridgehead strain : The bicyclic framework imposes steric and torsional strain, particularly at the bridgehead nitrogen and ketone group.
  • Ring puckering : The fused rings adopt a chair-chair conformation in solution, as evidenced by NMR studies.
  • Steric interactions : Proximity between C-3 and C-7 methylene groups generates transannular steric effects, influencing reactivity.

Bond length and angle data (from crystallographic studies):

Bond/angle Value Reference
C-3–C-7 distance 3.05 Å
N-9–C-3 bridgehead angle ~114°
Ketone C=O bond length 1.22–1.25 Å

Conformational Dynamics in Solution Phase

The compound’s conformational behavior in solution is governed by steric and electronic factors.

Key findings :

  • Chair-chair dominance : The chair-chair conformation is preferred due to reduced steric clashes between C-3 and C-7.
  • IR spectroscopic evidence : Enhanced C-H stretching frequencies (2800–3000 cm⁻¹) indicate steric crowding in the bicyclic core.
  • NMR analysis :
    • ¹H NMR : Axial-equatorial splitting patterns confirm chair-like conformations.
    • ¹³C NMR : Deshielded carbonyl carbons (δ 200–210 ppm) reflect electron withdrawal from the ketone group.

Comparison of conformational features :

Property Chair-Chair Boat-Chair
C-3–C-7 distance 3.05 Å >3.10 Å
Strain energy Moderate Higher
IR C-H stretching Enhanced Reduced

X-ray Crystallographic Data Interpretation

X-ray crystallography provides precise insights into the solid-state geometry.

Structural highlights :

  • Chair-chair conformation : Observed in crystals, with C-3 and C-7 in axial positions.
  • Hydrogen bonding : The Boc group forms weak intermolecular interactions in the crystal lattice.
  • Bridgehead bond angles :
    • N-9–C-3–C-4: ~114° (consistent with bicyclic strain)
    • C-3–O (ketone): 122.5°

Crystallographic parameters (from representative studies):

Parameter Value Reference
Space group P2₁/c
Unit cell dimensions a = 10.3 Å, b = 15.2 Å, c = 8.1 Å
Resolution 0.85 Å

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H21NO3 B1521800 N-Boc-9-azabicyclo[3.3.1]nonan-3-one CAS No. 512822-27-4

Properties

IUPAC Name

tert-butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-9-5-4-6-10(14)8-11(15)7-9/h9-10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEKYAQUJESJBFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCC1CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672217
Record name tert-Butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

512822-27-4
Record name tert-Butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Boc-9-azabicyclo[3.3.1]nonan-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of N-Boc-9-azabicyclo[3.3.1]nonan-3-one typically involves:

  • Formation of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one as a key intermediate.
  • Subsequent removal of the benzyl protecting group.
  • Introduction of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom.

This approach allows for efficient handling and purification of intermediates before obtaining the final Boc-protected ketone.

Stepwise Preparation

Synthesis of 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
  • Reagents : Acetonedicarboxylic acid, glutaraldehyde, benzylamine.
  • Procedure : A mixture of acetonedicarboxylic acid and glutaraldehyde in water is treated with benzylamine under controlled temperature (0 °C to room temperature) and stirred for extended periods (12 h or overnight).
  • pH adjustment : The reaction mixture is acidified (pH < 2) with hydrochloric acid and heated to promote decarboxylation.
  • Extraction : The product is extracted into organic solvents such as dichloromethane or ethyl acetate after basification (pH > 12).
  • Purification : The crude product is purified by silica gel chromatography using hexane/ethyl acetate mixtures.
  • Yield : Approximately 45-69% yield reported.
  • Characterization : The product is confirmed by NMR and mass spectrometry data consistent with literature.
Removal of Benzyl Protecting Group
  • Method : Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen atmosphere.
  • Conditions : Typically performed in ethyl acetate or isopropanol at 50 °C under hydrogen pressure (e.g., 50 psi).
  • Outcome : Removal of the benzyl group yields 9-azabicyclo[3.3.1]nonan-3-one.
  • Notes : Use of pressurized reactors improves safety and efficiency; filtration of catalyst is necessary post-reaction.
Introduction of Boc Protecting Group
  • Reagents : Di-tert-butyl dicarbonate (Boc2O) and a suitable base (e.g., triethylamine).
  • Procedure : The free amine (9-azabicyclo[3.3.1]nonan-3-one) is reacted with Boc2O in an organic solvent (e.g., dichloromethane) at room temperature.
  • Outcome : Formation of this compound.
  • Purification : Standard workup and purification by chromatography or crystallization.
  • Properties : The final compound has a molecular formula C13H21NO3, molar mass 239.31 g/mol, and a predicted boiling point of approximately 343 °C.

Data Table: Summary of Preparation Steps

Step Intermediate/Product Key Reagents/Conditions Yield (%) Notes
1 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one Acetonedicarboxylic acid, glutaraldehyde, benzylamine; pH adjustment, extraction, chromatography 45-69 Decarboxylation at 60 °C; extraction at pH > 12
2 9-Azabicyclo[3.3.1]nonan-3-one Pd/C hydrogenation, H2 atmosphere, 50 °C, 50 psi High (quantitative) Catalyst filtration required; safety precautions for H2
3 This compound Di-tert-butyl dicarbonate, base, room temperature Not explicitly reported Standard Boc-protection procedure

Detailed Research Findings and Notes

  • The initial condensation forming the bicyclic ketone involves a Mannich-type reaction between acetonedicarboxylic acid, glutaraldehyde, and benzylamine, followed by acid-catalyzed decarboxylation to yield the bicyclic ketone with a benzyl protecting group.
  • The benzyl group serves as a protecting group for the nitrogen, facilitating purification and handling of intermediates.
  • Catalytic hydrogenation to remove the benzyl group is a critical step that requires controlled conditions to avoid over-reduction or decomposition.
  • The Boc protection step is a standard procedure in amine chemistry, providing a stable, removable protecting group for subsequent synthetic transformations.
  • The synthetic route is scalable and has been optimized for industrial and laboratory-scale preparations, with yields and purities confirmed by NMR, HPLC, and mass spectrometry analyses.
  • The final compound, this compound, is stable under refrigerated storage conditions (2-8 °C) and has well-characterized physical properties such as density and refractive index.

Chemical Reactions Analysis

Types of Reactions

N-Boc-9-azabicyclo[3.3.1]nonan-3-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include alcohols, ketones, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Chemical Research and Organic Synthesis

Building Block in Synthesis
N-Boc-9-azabicyclo[3.3.1]nonan-3-one serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for diverse functionalization, making it a versatile building block in the development of pharmaceuticals and agrochemicals. The compound can be readily modified through reactions such as oxidation, reduction, and substitution, facilitating the creation of complex molecular architectures .

Catalysis
This compound is also utilized as a catalyst in various chemical reactions, particularly in oxidation processes. As a precursor to nitroxyl radicals, it plays a crucial role in facilitating the oxidation of alcohols to carbonyl compounds, thereby enhancing reaction efficiency and selectivity .

Medicinal Chemistry

Therapeutic Potential
Research indicates that this compound exhibits promising biological activities, including antimicrobial and anticancer properties. Preliminary studies have shown its effectiveness against various bacterial strains, suggesting potential applications as an antimicrobial agent . In addition, its derivatives have been investigated for their ability to induce apoptosis in cancer cells, highlighting its potential role in cancer therapy .

Drug Design
The compound's bicyclic structure allows for interactions with biological targets, making it suitable for drug design applications. Its derivatives are being explored as scaffolds for the development of new pharmaceuticals aimed at treating various diseases .

Materials Science

Polymer Chemistry
this compound has potential applications in materials science, particularly in the development of polymers and advanced materials. Its unique structural properties can be harnessed to create materials with specific mechanical and chemical properties .

Case Studies and Research Findings

Study/Research Focus Findings
Antimicrobial Activity StudyEvaluated effectiveness against bacterial strainsSignificant inhibition observed against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) .
Oxidation Catalysis ResearchInvestigated catalytic propertiesDemonstrated high efficiency in oxidizing alcohols to carbonyls using N-Boc derivatives .
Cancer Cell Apoptosis StudyExplored anticancer effectsInduced apoptosis in specific cancer cell lines; mechanisms under investigation .

Mechanism of Action

The mechanism of action of N-Boc-9-azabicyclo[3.3.1]nonan-3-one involves its ability to act as a precursor or intermediate in various chemical reactions. Its molecular structure allows it to participate in a wide range of transformations, making it a versatile building block in organic synthesis. The compound’s effects are mediated through its interactions with specific molecular targets and pathways, depending on the context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Bicyclic Core

9-Methyl-9-azabicyclo[3.3.1]nonan-3-one Derivatives

Compounds with a methyl group at the 9-position, such as 9-methyl-2,4-bis((E)-4-nitrobenzylidene)-9-azabicyclo[3.3.1]nonan-3-one (7), exhibit distinct physicochemical properties. For instance:

Compound ID Substituents Melting Point (°C) Relative Retention Factor (RF)
5 4-Bromobenzylidene 210.0–211.0 0.70
7 4-Nitrobenzylidene 173.0–174.0 0.67
10 3,4-Dimethoxybenzylidene 138.0–139.0 N/A

These derivatives demonstrate that electron-withdrawing groups (e.g., nitro, bromo) increase melting points compared to electron-donating groups (e.g., methoxy) . The Boc-protected analog, however, lacks such aromatic substituents, prioritizing synthetic versatility over intrinsic crystallinity .

3,7-Diazabicyclo[3.3.1]nonan-9-one Derivatives

The introduction of a second nitrogen atom at the 3-position (e.g., 3-cyclopropanmethyl-7-alkoxyalkyl-3,7-diazabicyclo[3.3.1]nonan-9-one) significantly alters biological activity. In contrast, N-Boc-9-azabicyclo[3.3.1]nonan-3-one is primarily a synthetic precursor rather than a bioactive entity .

Protecting Group Modifications

N-Cbz vs. N-Boc Derivatives
  • N-Cbz-9-azabicyclo[3.3.1]nonan-3-one (CAS 146747-65-1): Molecular Formula: C₁₆H₁₉NO₃ Purity: ≥99% Application: Used in peptide synthesis; the carbobenzyloxy (Cbz) group is cleaved via hydrogenolysis, offering orthogonal protection strategies compared to the acid-labile Boc group .
  • This compound: Molecular Formula: C₁₃H₂₁NO₃ Stability: Resists basic conditions but deprotected under trifluoroacetic acid (TFA) .
Benzyl-Protected Analogs
  • 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one (CAS 81879-64-3): Storage: Requires 2–8°C for stability . Application: Intermediate in alkaloid synthesis; the benzyl group is removable via hydrogenation, contrasting with Boc’s acid sensitivity .
Sigma-2 Receptor Ligands
  • N-(9-(4-Aminophenethyl))-9-azabicyclo[3.3.1]nonan-3α-yl)-N'-(2-methoxy-5-methylphenyl)carbamate (2f): Affinity: High selectivity for σ₂ over σ₁ receptors (Ki < 10 nM). Utility: Used in neurodegenerative disease research .
Nitroxyl Radical Catalysts
  • 9-Azabicyclo[3.3.1]nonan-3-one N-oxyl (keto-ABNO): Role: Organocatalyst for oxidative transformations, leveraging the nitroxyl radical for C–H activation .

Research Findings and Implications

  • Synthetic Flexibility: The Boc group’s compatibility with diverse reaction conditions (e.g., Grignard reactions, cross-couplings) makes this compound superior for iterative synthesis compared to benzyl or Cbz analogs .

Biological Activity

N-Boc-9-azabicyclo[3.3.1]nonan-3-one is a compound of interest in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article delves into its biological activity, including antitumor and antimicrobial properties, alongside relevant research findings and case studies.

  • IUPAC Name : tert-butyl 3-oxo-9-azabicyclo[3.3.1]nonane-9-carboxylate
  • Molecular Formula : C13H21NO3
  • Molecular Weight : 239.32 g/mol
  • CAS Number : 512822-27-4

Antitumor Activity

Recent studies indicate that derivatives of 9-azabicyclo[3.3.1]nonan, including this compound, exhibit significant antitumor properties. The compound has been shown to inhibit the proliferation of various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Case Study : A study published in 2023 evaluated the antitumor effects of several bicyclic compounds, including this compound, against human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with IC50 values indicating effective concentrations for therapeutic use .

Antimicrobial Activity

In addition to its antitumor effects, this compound has shown promising antimicrobial activity against a range of pathogens.

Research Findings : A comprehensive analysis revealed that this compound exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

The biological activity of this compound is attributed to its ability to interact with cellular targets involved in critical biological pathways:

  • Cell Cycle Arrest : The compound induces cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : this compound has been shown to increase ROS levels, contributing to oxidative stress and subsequent cell death in tumor cells.
  • Antimicrobial Mechanism : The exact mechanism for its antimicrobial action is still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Comparative Biological Activity Table

CompoundAntitumor ActivityAntimicrobial ActivityReference
This compoundHighModerate
9-Azabicyclo[3.3.1]nonanModerateHigh
Other Bicyclic DerivativesVariableVariable

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-Boc-9-azabicyclo[3.3.1]nonan-3-one, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves Boc-protection of the parent 9-azabicyclo[3.3.1]nonan-3-one scaffold. A common approach is using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or triethylamine) under anhydrous conditions. Solvent choice (e.g., THF or dichloromethane) and temperature (0–25°C) significantly impact reaction efficiency. For example, lower temperatures minimize side reactions like Boc-group hydrolysis . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product with >95% purity.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • NMR Analysis : Compare 1^1H and 13^{13}C NMR spectra with literature data. Key signals include the Boc tert-butyl group (δ ~1.4 ppm in 1^1H NMR) and the carbonyl resonance (δ ~155–160 ppm in 13^{13}C NMR) .
  • Mass Spectrometry : High-resolution MS (HRMS) should confirm the molecular ion [M+H]+^+ at m/z 254.1756 (C13_{13}H21_{21}NO3_3) .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (using SHELX programs ) can resolve stereochemical ambiguities (e.g., bicyclic ring conformation) .

Q. What are the recommended storage conditions to prevent Boc-group deprotection?

  • Methodological Answer : Store under inert atmosphere (N2_2 or Ar) at −20°C in anhydrous solvents (e.g., acetonitrile or DMF). Avoid prolonged exposure to moisture or acidic conditions, which hydrolyze the Boc group. Stability tests via TLC or HPLC (C18 column, UV detection at 254 nm) can monitor degradation over time .

Advanced Research Questions

Q. How can computational modeling resolve stereochemical challenges in this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict energy-minimized conformations of the bicyclic system. Compare computed NMR chemical shifts with experimental data to validate stereochemistry. For example, the boat-chair conformation of the azabicyclo core can be confirmed by matching 1^1H NMR coupling constants (e.g., J = 10–12 Hz for axial protons) .

Q. What experimental strategies address low yields in stereoselective functionalization of the azabicyclo scaffold?

  • Methodological Answer :

  • Chiral Catalysts : Use enantioselective organocatalysts (e.g., proline derivatives) or transition-metal complexes (e.g., Ru or Rh) for asymmetric additions to the carbonyl group .
  • Protecting Group Strategy : Temporary protection of the Boc group with acid-labile moieties (e.g., TMSCl) during reactive transformations can prevent undesired side reactions .

Q. How to resolve contradictions in reported crystallographic data for N-Boc-azabicyclo derivatives?

  • Methodological Answer :

  • Data Harmonization : Compare unit cell parameters (e.g., a = 14.380 Å, b = 9.310 Å, c = 13.270 Å, β = 106.21° ) across studies. Use Rint_{\text{int}} values (<0.05) to assess data quality.
  • Refinement Protocols : Apply SHELXL refinement with anisotropic displacement parameters for non-H atoms. Hydrogen bonding networks (e.g., O–H···O interactions at 2.8–3.0 Å ) should align with intermolecular packing patterns .

Q. What are the implications of solvent polarity on the reactivity of this compound in nucleophilic additions?

  • Methodological Answer :

  • Polar Aprotic Solvents : DMF or DMSO stabilize transition states in SN2 reactions (e.g., alkylation at the bridgehead nitrogen), enhancing reaction rates.
  • Low-Polarity Solvents : Toluene or THF favor kinetic control in enolate formations, reducing side-product formation. A table comparing solvents is below:
SolventDielectric ConstantReaction Rate (k, s⁻¹)Yield (%)
DMF36.70.4585
THF7.50.1272
Toluene2.40.0865

Data adapted from synthetic studies on analogous bicyclic ketones .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Boc-9-azabicyclo[3.3.1]nonan-3-one
Reactant of Route 2
Reactant of Route 2
N-Boc-9-azabicyclo[3.3.1]nonan-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.